1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-(thiophen-2-ylmethyl)piperazine
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Description
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-(thiophen-2-ylmethyl)piperazine is a useful research compound. Its molecular formula is C17H19ClN2O2S2 and its molecular weight is 382.92. The purity is usually 95%.
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Scientific Research Applications
Development and Characterization of Adenosine A2B Receptor Antagonists
Researchers have designed, synthesized, and characterized a new series of compounds, including analogs similar to the queried chemical structure, as adenosine A2B receptor antagonists. These compounds have been evaluated for their binding affinities and selectivity towards the A2B adenosine receptor, demonstrating subnanomolar affinity and high selectivity. These antagonists are considered promising for further pharmacological tool development, with specific compounds identified as potent and selective A2B-specific antagonists. Such studies contribute to understanding the therapeutic potential of targeting the adenosine A2B receptor in various diseases (Borrmann et al., 2009).
Anticancer and Antituberculosis Studies
Some derivatives of piperazine, including those structurally related to the queried compound, have been synthesized and tested for their anticancer and antituberculosis activities. These studies revealed that certain derivatives possess significant activity against breast cancer cell lines and Mycobacterium tuberculosis, highlighting the potential for developing new therapeutic agents based on the piperazine scaffold. Such research underscores the versatility of piperazine derivatives in medicinal chemistry, offering pathways for novel drug development (Mallikarjuna et al., 2014).
Synthesis and Evaluation of Allosteric Enhancers
The synthesis and evaluation of a series of thiophene derivatives, structurally related to the queried compound, as allosteric enhancers of the A1 adenosine receptor, have been described. These studies demonstrate the influence of substituents on phenyl rings tethered to the piperazine moiety on allosteric enhancer activity. The findings contribute to the design of novel compounds targeting the A1 adenosine receptor, with potential implications for modulating receptor activity in therapeutic applications (Romagnoli et al., 2008).
Properties
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-(thiophen-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S2/c18-16-5-3-15(4-6-16)7-13-24(21,22)20-10-8-19(9-11-20)14-17-2-1-12-23-17/h1-7,12-13H,8-11,14H2/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCNRROKRLIXKY-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.